molecular formula C12H12N2O2 B13255301 Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B13255301
M. Wt: 216.24 g/mol
InChI Key: RMNYNBRLKATTPH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (MCTIC) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with MCTIC, including its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

MCTIC has a molecular formula of C12_{12}H12_{12}N2_2O2_2 and a molecular weight of approximately 216.24 g/mol. The compound features a tetrahydroisoquinoline core with cyano and carboxylate functional groups, which contribute to its reactivity and biological activity. The presence of these functional groups allows MCTIC to interact with various biological targets, making it a subject of interest in drug discovery.

Synthesis

The synthesis of MCTIC can be achieved through several methods, often involving the reaction of precursors under specific conditions. A common synthetic route includes the use of potassium carbonate and sodium iodide in N,N-dimethylacetamide at elevated temperatures. The following table summarizes typical reaction conditions:

Yield Reaction Conditions Operation in Experiment
HighPotassium carbonate; sodium iodide; In N,N-dimethylacetamide; at 160°C for 12 hoursThe crude product is purified using preparative HPLC.

Pharmacological Properties

Research indicates that MCTIC exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : MCTIC and its derivatives have been evaluated for their antimicrobial properties against various bacterial strains. For instance, compounds related to MCTIC have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria.
  • Chloride Transport Modulation : A study identified tetrahydroisoquinoline derivatives that enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. MCTIC's structural analogs demonstrated improved potency over existing treatments, highlighting its potential therapeutic applications in cystic fibrosis .
  • Neuroprotective Effects : Compounds similar to MCTIC have been investigated for their neuroprotective effects in models of neurodegenerative diseases. These studies suggest that MCTIC may exhibit protective actions against neuronal cell death.

Structure-Activity Relationships (SAR)

The biological activity of MCTIC can be influenced by modifications to its chemical structure. The following table illustrates some notable analogs and their respective activities:

Compound Name Structural Features Biological Activity
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateLacks cyano groupIntermediate for further synthesis
5-Methyl-1,2,3,4-tetrahydroisoquinolineSimilar core structureVaries in reactivity
1-Cyanomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineContains methoxy groupsDifferent reactivity profile

These variations demonstrate how subtle changes can significantly affect the compound's interaction with biological targets.

Case Studies

  • Cystic Fibrosis Treatment : A series of tetrahydroisoquinoline derivatives were tested for their ability to enhance chloride transport in CFTR-deficient cells. One compound showed an EC50_{50} value below 10 nM, indicating high efficacy .
  • Antimicrobial Testing : In vitro studies revealed that certain derivatives of MCTIC exhibited MIC values as low as 12.5 μg/ml against S. typhi, outperforming standard antibiotics such as ampicillin .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 5-cyano-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)10-3-2-8(6-13)9-4-5-14-7-11(9)10/h2-3,14H,4-5,7H2,1H3

InChI Key

RMNYNBRLKATTPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CNCCC2=C(C=C1)C#N

Origin of Product

United States

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